molecular formula C17H23NO4 B13911805 Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate

Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate

Cat. No.: B13911805
M. Wt: 305.4 g/mol
InChI Key: YGYHISBVGXXONA-CQSZACIVSA-N
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Description

Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate is a complex organic compound that features a benzyloxycarbonylamino group and a methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amino acid derivative, followed by the introduction of the benzyloxycarbonyl group and the cyclopropyl group under specific reaction conditions. The final esterification step yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. The cyclopropyl group may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(cyclopropyl)propanoate: Similar structure but lacks the methyl group on the cyclopropyl ring.

    Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-ethylcyclopropyl)propanoate: Similar structure but has an ethyl group instead of a methyl group on the cyclopropyl ring.

Uniqueness

Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl (2R)-3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H23NO4/c1-3-21-15(19)14(11-17(2)9-10-17)18-16(20)22-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,20)/t14-/m1/s1

InChI Key

YGYHISBVGXXONA-CQSZACIVSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1(CC1)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(CC1(CC1)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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